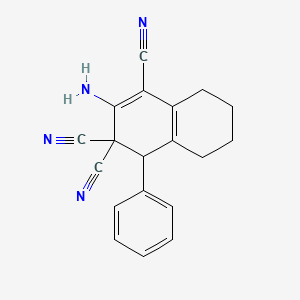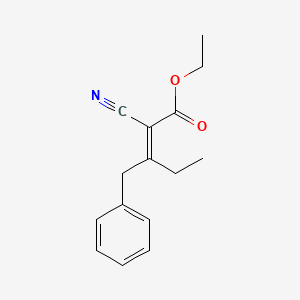
2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile
描述
2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile, also known as CEP-26401, is a chemical compound that has been studied for its potential therapeutic effects. This compound belongs to a class of compounds known as naphthalene derivatives, which have been found to exhibit a range of biological activities. In
作用机制
The exact mechanism of action of 2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile is not fully understood, but it is thought to act on several targets in the body, including the N-methyl-D-aspartate (NMDA) receptor, the sigma-1 receptor, and the voltage-gated sodium channel. By modulating these targets, 2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile may be able to exert its therapeutic effects in a variety of diseases.
Biochemical and Physiological Effects:
2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile has been found to have several biochemical and physiological effects, including the inhibition of NMDA receptor-mediated calcium influx, the modulation of sigma-1 receptor activity, and the inhibition of voltage-gated sodium channels. These effects have been implicated in the neuroprotective, anti-cancer, and anti-inflammatory effects of 2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile.
实验室实验的优点和局限性
One advantage of using 2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, 2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile has been found to be stable and easy to work with in lab experiments. However, one limitation of using 2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile is its relatively low potency compared to other compounds with similar activities. This may limit its usefulness in certain experiments.
未来方向
There are several future directions for the study of 2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile. One area of interest is the development of new drugs based on the structure of 2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile that may have improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of 2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile and its potential therapeutic applications in a variety of diseases. Finally, the development of new methods for the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile may allow for the production of more potent and selective analogs.
科学研究应用
2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile has been studied for its potential therapeutic effects in several areas, including neurodegenerative diseases, cancer, and inflammation. In neurodegenerative diseases, 2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's and Parkinson's diseases. In cancer, 2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile has been found to inhibit the growth of cancer cells and may be useful in the development of new cancer treatments. In inflammation, 2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
属性
IUPAC Name |
2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c20-10-16-14-8-4-5-9-15(14)17(13-6-2-1-3-7-13)19(11-21,12-22)18(16)23/h1-3,6-7,17H,4-5,8-9,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYLCSWHEYFJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(sec-butyl)-4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B3819745.png)
![2-(1-piperidinyl)-4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine](/img/structure/B3819749.png)
![methyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B3819753.png)
![(2-fluorobenzylidene){4'-[(2-fluorobenzylidene)amino]-3,3'-dimethyl-4-biphenylyl}amine](/img/structure/B3819754.png)
![4,4'-sulfonylbis(2-{[4-(dimethylamino)benzylidene]amino}phenol)](/img/structure/B3819761.png)
![2-[2-furyl(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3819778.png)


![4-oxo-4-[(3-phenyl-2-propen-1-yl)oxy]butanoic acid](/img/structure/B3819794.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3819801.png)


![2-[(dipentylamino)carbonyl]benzoic acid](/img/structure/B3819831.png)
